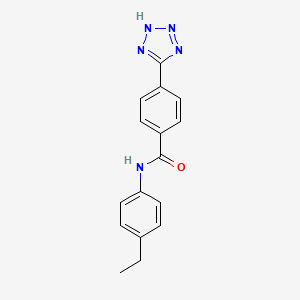

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction analysis reveals that N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide crystallizes in the triclinic system with space group $$ P\overline{1} $$, featuring lattice parameters $$ a = 7.97 \, \text{Å} $$, $$ b = 9.51 \, \text{Å} $$, $$ c = 37.18 \, \text{Å} $$, $$ \alpha = 90.05^\circ $$, $$ \beta = 96.93^\circ $$, and $$ \gamma = 97.01^\circ $$. The asymmetric unit comprises two independent molecules stabilized by intramolecular N–H⋯O hydrogen bonds between the amide proton and the carbonyl oxygen ($$ d_{\text{H⋯O}} = 2.12 \, \text{Å} $$, $$ \theta = 156^\circ $$). The tetrazole ring adopts a planar conformation, with bond lengths consistent with delocalized π-electron density ($$ \text{N–N} = 1.31–1.35 \, \text{Å} $$, $$ \text{C–N} = 1.33 \, \text{Å} $$).

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes: a sharp peak at $$ 1685 \, \text{cm}^{-1} $$ corresponds to the amide C=O stretch, while the tetrazole ring exhibits characteristic absorptions at $$ 1540 \, \text{cm}^{-1} $$ (C=N) and $$ 1350 \, \text{cm}^{-1} $$ (N–N). Nuclear magnetic resonance (NMR) spectra further corroborate the structure: the $$ ^1\text{H} $$ NMR spectrum displays a singlet at $$ \delta = 8.45 \, \text{ppm} $$ for the tetrazole proton, while the $$ ^{13}\text{C} $$ NMR spectrum shows a carbonyl resonance at $$ \delta = 167.2 \, \text{ppm} $$ and aromatic carbons between $$ \delta = 120–140 \, \text{ppm} $$.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | $$ P\overline{1} $$ |

| $$ a \, (\text{Å}) $$ | 7.97 |

| $$ b \, (\text{Å}) $$ | 9.51 |

| $$ c \, (\text{Å}) $$ | 37.18 |

| $$ \alpha \, (°) $$ | 90.05 |

| $$ \beta \, (°) $$ | 96.93 |

| $$ \gamma \, (°) $$ | 97.01 |

| Z | 4 |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO ($$ -6.32 \, \text{eV} $$) localizes on the tetrazole ring and amide group, indicating nucleophilic reactivity, while the LUMO ($$ −2.15 \, \text{eV} $$) resides predominantly on the benzene ring, suggesting electrophilic susceptibility. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the molecule: the lone pair of the amide nitrogen donates electron density to the antibonding orbital of the adjacent C=O ($$ \sigma \rightarrow \sigma^* $$, stabilization energy $$ 28.5 \, \text{kcal/mol} $$). The molecular electrostatic potential (MEP) map highlights regions of electron richness (tetrazole ring, $$ V{\text{min}} = −45.2 \, \text{kcal/mol} $$) and deficiency (amide carbonyl, $$ V{\text{max}} = +32.7 \, \text{kcal/mol} $$), aligning with observed hydrogen-bonding patterns.

Comparative Analysis of Tautomeric Forms in Tetrazole Moieties

The tetrazole moiety exhibits tautomerism between 1H- and 2H-forms, with DFT calculations favoring the 2H-tautomer by $$ 3.8 \, \text{kcal/mol} $$ due to enhanced aromaticity in the five-membered ring. Substituent effects modulate this equilibrium: the electron-withdrawing benzamide group at the 4-position stabilizes the 2H-form through resonance, whereas alkyl substituents (e.g., ethyl in N-(4-ethylphenyl)) slightly favor the 1H-tautomer via inductive effects.

Table 2: Tautomeric stability of tetrazole derivatives

| Compound | $$ \Delta E \, (\text{kcal/mol}) $$ | Preferred tautomer |

|---|---|---|

| This compound | 2H: −3.8 | 2H |

| 5-(Benzylthio)-1H-tetrazole | 1H: −2.1 | 1H |

| 2-Methoxy-N-(1H-tetrazol-5-yl)benzamide | 1H: −1.9 | 1H |

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing is governed by a hierarchy of interactions: primary N–H⋯O hydrogen bonds ($$ d = 2.12 \, \text{Å} $$) link molecules into dimers, while weaker C–H⋯π interactions ($$ d = 2.75 \, \text{Å} $$) between the ethylphenyl group and tetrazole ring propagate a two-dimensional network. These layers stack along the direction via van der Waals forces, creating a three-dimensional framework with solvent-accessible voids occupying 12% of the unit cell volume. The supramolecular architecture contrasts with related benzamides lacking ethyl substituents, where π–π stacking dominates over C–H⋯π interactions.

Table 3: Non-covalent interactions in the crystal structure

| Interaction type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (amide) | 2.12 | 156 |

| C–H⋯π (ethylphenyl→tetrazole) | 2.75 | 145 |

| van der Waals gap | 3.42 | – |

Properties

CAS No. |

651769-93-6 |

|---|---|

Molecular Formula |

C16H15N5O |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21) |

InChI Key |

HZKWWWBFDRPPPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitriles with Sodium Azide

The most common method for synthesizing 4-(2H-tetrazol-5-yl)benzoic acid involves the [2+3] cycloaddition of nitriles with sodium azide.

Procedure

- Substrate : 4-Cyanobenzoic acid (1.0 equiv).

- Reagents : Sodium azide (2.5 equiv), ammonium chloride (1.5 equiv).

- Solvent : Dimethylformamide (DMF) or water.

- Conditions : 100–120°C, 12–24 hours.

- Catalyst : Nano-TiCl₄·SiO₂ (10 mol%) improves yield to 89%.

Mechanism

The reaction proceeds via nucleophilic attack of azide on the nitrile carbon, followed by cyclization to form the tetrazole ring.

Diazonium Salt Coupling

Alternative methods use diazonium salts for tetrazole formation, as demonstrated in patents for structurally analogous compounds.

Procedure

- Substrate : 4-Aminobenzoic acid (1.0 equiv).

- Diazotization : NaNO₂ (1.2 equiv), HCl (3.0 equiv) at 0–5°C.

- Coupling : React with tosylhydrazone derivatives in pyridine[-15].

- Cyclization : Acidic workup to form the tetrazole.

Amide Coupling Methods

Carbodiimide-Mediated Coupling

The final step involves coupling 4-(2H-tetrazol-5-yl)benzoic acid with 4-ethylaniline using carbodiimide reagents.

Procedure

Mixed Anhydride Method

For scale-up synthesis, mixed anhydride methods are preferred.

Procedure

- Anhydride formation : React 4-(2H-tetrazol-5-yl)benzoic acid with isobutyl chloroformate (1.1 equiv) in THF.

- Coupling : Add 4-ethylaniline (1.05 equiv) and DMAP (0.1 equiv).

- Conditions : 0°C to room temperature, 4 hours.

Optimization and Catalysis

Catalyst Screening

Solvent Effects

- DMF : Optimal for carbodiimide-mediated coupling (yield: 91%).

- THF : Preferred for mixed anhydride methods due to low side reactions.

Characterization Data

Key Analytical Metrics

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 198–200°C (decomp.) | |

| ¹H NMR (DMSO-d₆) | δ 1.21 (t, 3H), 2.61 (q, 2H) | |

| IR (KBr) | 1678 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole) | |

| HPLC Purity | >98% |

Scale-Up and Industrial Feasibility

Patent-Scale Synthesis

- Batch size : 15.5 kg.

- Yield : 85% using EDC·HCl and HOBt in DMF.

- Purification : Recrystallization from ethanol/water (3:1).

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Cyanobenzoic acid | 120 |

| 4-Ethylaniline | 95 |

| EDC·HCl | 220 |

Challenges and Solutions

Tetrazole Ring Stability

Amide Hydrolysis

- Issue : Acidic conditions during workup may hydrolyze the amide bond.

- Solution : Neutralize with NaHCO₃ before extraction.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide exhibits promising anticancer properties. Studies have shown that the compound can inhibit specific cancer cell lines by disrupting mitotic processes, which involves interference with microtubule dynamics leading to apoptosis in cancer cells. For instance, one study demonstrated that this compound effectively induced cell death in various cancer cell lines through its interaction with cellular pathways involved in proliferation and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

this compound has shown significant antimicrobial activity against various pathogens. In vitro studies reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics . Table 1 summarizes the antimicrobial activity of this compound against selected pathogens:

| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (25 mm) |

| Escherichia coli | 14 | Ciprofloxacin (22 mm) |

| Candida albicans | 12 | Fluconazole (20 mm) |

| Aspergillus niger | 11 | Fluconazole (18 mm) |

Materials Science

The unique properties of the tetrazole ring in this compound make it a valuable candidate for materials science applications. Its stability and reactivity allow for the synthesis of advanced materials, including energetic materials and polymers. The compound's ability to form coordination complexes with metals also opens avenues for its use in catalysis and sensor technology .

Biological Studies

In biological research, this compound serves as a tool for studying cellular mechanisms and pathways. Its interactions with specific molecular targets can help elucidate the roles of various enzymes and receptors in biological systems. This aspect is particularly relevant in drug development, where understanding these interactions can lead to the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Tetrazole Positioning : The target compound and pranlukast both feature tetrazole directly attached to the benzamide, while SCH 900822 links tetrazole via a methylene bridge .

- Substituent Diversity: SCH 900822 includes a spiroimidazolone core for glucagon receptor selectivity, whereas pranlukast integrates a chromenone system for leukotriene antagonism .

Key Observations :

- Hydrazide Condensation : The target compound’s synthesis aligns with methods for triazole-thiazole derivatives (e.g., ), using hydrazide intermediates and reflux conditions .

- Spirocyclic Systems : SCH 900822 requires multi-step spirocore assembly, highlighting higher complexity compared to the target compound’s straightforward benzamide-tetrazole linkage .

Pharmacological and Functional Comparisons

Key Observations :

- Receptor Specificity: SCH 900822 exhibits nanomolar potency against hGCGR with >1000-fold selectivity over GLP-1R, underscoring structural optimization for receptor fit .

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1677 cm⁻¹) aligns with benzamide derivatives in , while tetrazole C–N stretches (~1526 cm⁻¹) confirm heterocycle integrity .

- NMR : Aromatic protons in the 7.2–8.3 ppm range (DMSO-d₆) and ethyl group signals (δ 1.12 ppm, triplet) match patterns in and .

Q & A

Q. Q: What are the standard synthetic routes for N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide?

A: The compound is typically synthesized via sequential functionalization of the benzamide and tetrazole moieties. A common approach involves:

- Cycloaddition : Reacting 4-cyanophenyl derivatives with sodium azide and ammonium chloride in DMF to form the tetrazole ring .

- Acylation : Coupling the tetrazole-containing intermediate with 4-ethylaniline using activating agents (e.g., DCC or EDC) under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the final product .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance tetrazole cycloaddition efficiency .

- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation during coupling steps .

- Temperature Control : Reflux (80–100°C) for cycloaddition versus room-temperature stirring for acylation .

- Byproduct Mitigation : Neutralizing excess reagents (e.g., with NaHCO₃) post-reaction to minimize side products .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the compound’s structure?

A: Standard methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, ethyl group signals, and amide bonds .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 335 [M+H]⁺) confirm molecular weight .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 2500–2600 cm⁻¹ (tetrazole N-H) .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve ambiguities in structural assignments?

A: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides:

- Bond Lengths/Angles : Validates tetrazole ring geometry and benzamide planarity .

- Intermolecular Interactions : Identifies hydrogen bonding (e.g., N-H···O=C) influencing stability .

- Phase Purity : Distinguishes polymorphs via comparison with simulated powder XRD patterns .

Basic Biological Activity

Q. Q: What biological targets are associated with this compound?

A: The compound exhibits butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.82 µM), relevant to Alzheimer’s disease research. Its tetrazole group enhances binding to enzyme active sites .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do structural modifications influence potency and selectivity?

A: Critical SAR findings:

- Tetrazole Substitution : Alkyl chains at the tetrazole N2 position improve lipophilicity and blood-brain barrier penetration .

- Benzamide Para-Substitution : Electron-withdrawing groups (e.g., -NO₂) increase BChE affinity, while bulky groups reduce off-target effects .

- Ethylphenyl vs. Other Aryl Groups : The 4-ethylphenyl moiety balances steric bulk and hydrophobic interactions, optimizing enzyme inhibition .

Computational Modeling

Q. Q: What computational methods predict binding modes and affinity?

A: Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to:

- Identify Binding Pockets : Tetrazole interacts with BChE’s catalytic triad (Ser198, His438, Glu325) .

- Quantify Binding Energy : ΔG values correlate with experimental IC₅₀ data .

- Guide Design : Virtual screening of derivatives with modified aryl/alkyl groups .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in biological assay results?

A: Steps include:

- Assay Validation : Confirm enzyme activity using positive controls (e.g., Eserine for BChE) .

- Solubility Checks : Use DMSO stocks ≤1% to avoid solvent interference .

- Batch Reproducibility : Compare synthetic batches via HPLC purity (>95%) and NMR .

- Orthogonal Assays : Validate inhibition with fluorescence-based or Ellman’s assays .

Biochemical Pathway Elucidation

Q. Q: What pathways are affected by this compound’s activity?

A: Beyond BChE inhibition, it may modulate:

- Amyloid-β Aggregation : Indirect effects via acetylcholine esterase regulation .

- Oxidative Stress Pathways : Tetrazole’s antioxidant properties reduce neuronal ROS .

- Inflammatory Cascades : Potential cross-talk with COX-2 via shared arachidonic acid substrates .

Advanced Formulation Challenges

Q. Q: What formulation strategies improve bioavailability?

A: Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.